N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine

CAS No.: 51003-80-6

Cat. No.: VC18481611

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51003-80-6 |

|---|---|

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | N,N-dimethyl-6-propyl-7H-cyclopenta[f][1,3]benzodioxol-7-amine |

| Standard InChI | InChI=1S/C15H19NO2/c1-4-5-10-6-11-7-13-14(18-9-17-13)8-12(11)15(10)16(2)3/h6-8,15H,4-5,9H2,1-3H3 |

| Standard InChI Key | FFFVTTBAJGMAEI-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC2=CC3=C(C=C2C1N(C)C)OCO3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

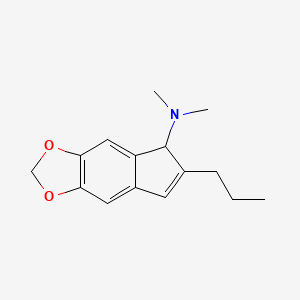

N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine features a fused bicyclic system comprising an indene ring (a bicyclic structure of benzene fused to a cyclopentene) and a 1,3-dioxole ring (a five-membered ring with two oxygen atoms). The propyl chain (-CH2CH2CH3) is attached at the 6-position of the indene core, while the dimethylamino group (-N(CH3)2) occupies the 5-position (Figure 1) .

Table 1: Physicochemical Properties

The compound’s three-dimensional conformation reveals a planar indene-dioxole system with the propyl and dimethylamino groups adopting equatorial positions to minimize steric hindrance . Spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups, including C-O-C stretches (1,3-dioxole) and N-CH3 vibrations .

Synthesis and Derivatives

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Core Formation: Cyclocondensation of substituted phenols with glyoxal derivatives under acidic conditions yields the indeno-dioxole scaffold.

-

Functionalization: Alkylation at the 6-position with propyl bromide introduces the propyl chain, followed by dimethylamination via reductive amination or nucleophilic substitution .

Key Challenges:

-

Low yields (20–30%) due to steric hindrance during alkylation.

-

Purification difficulties arising from byproducts with similar polarity .

Structural Analogs

Modifying the alkyl chain or amino group alters physicochemical and biological properties:

-

Butyl Derivative (CAS 111858-09-4): Replacing the propyl group with butyl enhances lipophilicity (LogP 4.24 vs. 3.8) .

-

Hydrochloride Salt (CAS 51003-81-7): Improves water solubility for pharmacological testing .

Pharmacological and Toxicological Profile

Acute Toxicity

The hydrochloride salt exhibits moderate toxicity in rodent models:

Table 2: Acute Toxicity Data

| Species | Route | LD50 (mg/kg) | Effects Observed | Source |

|---|---|---|---|---|

| Rat | Intraperitoneal | 175 | Altered motor activity, constipation | |

| Mouse | Intraperitoneal | 185 | Sedation, gastrointestinal stasis |

Mechanistic studies suggest the compound interacts with central nervous system (CNS) receptors, though specific targets (e.g., serotonin, dopamine) remain unconfirmed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume